2,5-Diethylcyclopentan-1-ol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
90676-30-5 |
|---|---|
Molecular Formula |
C9H18O |
Molecular Weight |
142.24 g/mol |
IUPAC Name |
2,5-diethylcyclopentan-1-ol |
InChI |
InChI=1S/C9H18O/c1-3-7-5-6-8(4-2)9(7)10/h7-10H,3-6H2,1-2H3 |
InChI Key |
HHEOJCPIEOFCDC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC(C1O)CC |
Origin of Product |
United States |
Synthetic Methodologies for 2,5 Diethylcyclopentan 1 Ol
Strategies for the Construction of the Cyclopentane (B165970) Ring System
The formation of the carbocyclic cyclopentane core is the foundational challenge in synthesizing 2,5-diethylcyclopentan-1-ol. Key strategies involve annulation reactions, which build a new ring onto an existing structure, and various intramolecular cyclization reactions that form the ring from a linear precursor.
Annulation reactions are powerful tools for ring formation, creating a new ring by forming two new carbon-carbon bonds in a single process. libretexts.org While the Robinson annulation is a well-known method for creating six-membered rings through a sequence of a Michael reaction and an intramolecular aldol (B89426) condensation, other annulation strategies are specifically adapted for cyclopentane synthesis. libretexts.orgmasterorganicchemistry.comwikipedia.org
One such approach is the Pauson-Khand reaction, which provides a route to cyclopentenones that can subsequently be reduced to the desired cyclopentanols. nih.gov A complementary method involves the metallacycle-mediated coupling of an internal alkyne with a β-keto ester, which is particularly effective for creating densely substituted cyclopentenone products. nih.gov In a hypothetical synthesis of a this compound precursor, this could involve the reaction of an alkyne and a β-keto ester, both bearing ethyl substituents, to construct the core diethyl-substituted ring system.
Another strategy involves tandem cationic olefin cyclization-pinacol reactions, which can provide cyclopentane-fused cycloalkanone products with high diastereoselectivity. nih.gov These ring-expanding annulations are notable for their ability to directly install functional groups onto the cyclopentane ring. nih.gov
| Annulation Method | Key Reaction Type | Typical Precursors | Initial Product |
| Pauson-Khand Reaction | [2+2+1] Cycloaddition | Alkyne, Alkene, Carbon Monoxide | Cyclopentenone |
| Metallacycle-Mediated Coupling nih.gov | Reductive Coupling | Internal Alkyne, β-Keto Ester | Substituted Cyclopentenone |
| Cationic Olefin Cyclization nih.gov | Cyclization-Pinacol Rearrangement | Alkenyl-siloxy-cycloalkyl derivatives | Fused Cycloalkanone |
This table summarizes general annulation strategies applicable to the synthesis of substituted cyclopentane rings.
Intramolecular cyclization of an acyclic (linear) precursor is a direct and common method for forming the cyclopentane ring. The specific nature of the precursor and the reaction conditions dictate the structure of the resulting cyclopentanol (B49286) derivative.
The Nazarov cyclization, for instance, is an acid-catalyzed electrocyclic reaction that converts divinyl ketones into cyclopentenones. monash.edu Subsequent reduction would yield the corresponding cyclopentanol. For the synthesis of this compound, a precursor such as 4,7-decadien-3-one could theoretically undergo cyclization to form a diethylcyclopent-2-en-1-one intermediate.
A highly effective approach for forming highly substituted cyclopentanols involves the Lewis acid-assisted Henry (nitro-aldol) cyclization. nih.gov In this method, functionalized silyloxyallenes can be converted into cyclopentenols with excellent diastereoselection. nih.gov The reaction proceeds through a deprotection/cyclization cascade, often facilitated by a Lewis acid like titanium(IV) isopropoxide, to yield densely functionalized cyclopentenol (B8032323) products with high diastereoselectivity (>20:1). nih.gov
Furthermore, cobalt-catalyzed reductive [3+2] cycloadditions of allenes and enones can produce cyclopentanols in very good yields. organic-chemistry.org Ruthenium carbene complexes are also used to catalyze ring-closing metathesis (RCM) reactions, which can form cyclopentenols that are subsequently hydrogenated to saturated cyclopentanols. organic-chemistry.org
Enantioselective and Diastereoselective Synthesis of this compound
For a molecule like this compound, which has multiple stereocenters, controlling the three-dimensional arrangement of the ethyl and hydroxyl groups is critical. Asymmetric synthesis aims to produce a specific stereoisomer, which is often essential for biological applications. acs.org
Achieving stereocontrol in the synthesis of polysubstituted cyclopentanes is a central theme in modern organic synthesis. nih.gov Strategies often rely on chiral catalysts or auxiliaries to influence the formation of stereocenters during the ring-forming or functionalization steps.
Asymmetric organocatalysis utilizes small, chiral organic molecules to catalyze reactions, offering an alternative to metal-based catalysts. nih.gov These methods have been successfully applied to the synthesis of complex cyclopentane structures. A notable example is the organocatalytic triple Michael domino reaction, which can form three C-C bonds and up to six stereocenters in a single pot. nih.gov This approach allows for the rapid construction of highly functionalized cyclopentanes from simple starting materials with high diastereo- and enantioselectivity. nih.gov For example, the reaction of an oxindole, an unsaturated conjugated diene, and an aldehyde using a diphenyl prolinol silyl (B83357) ether catalyst can yield fully substituted cyclopentanes with excellent stereocontrol. nih.gov
| Catalyst Type | Reaction | Key Features | Stereoselectivity |
| Diphenyl Prolinol Silyl Ether nih.gov | Triple Michael Domino Reaction | Forms multiple C-C bonds and stereocenters in one pot. | High d.r. (e.g., 15:1) and ee (e.g., 89%) |
| Chiral Amines | Tandem Conjugate Addition/Alkylation | Forms functionalized cyclopentanes from enals. | High enantioselectivity |
This table provides examples of organocatalytic strategies used in the asymmetric synthesis of substituted cyclopentanes.
Lewis acids play a crucial role in stereocontrolled synthesis by activating electrophiles and organizing transition states. Their use is essential in many reactions that form substituted cyclopentanols. For instance, the combination of N-heterocyclic carbene (NHC) catalysis with a mild Lewis acid like titanium(IV) isopropoxide (Ti(OiPr)₄) enables the addition of homoenolates to unsaturated ketoesters. nih.gov This dual catalytic system is highly effective for synthesizing functionalized cyclopentanols containing four contiguous stereocenters with excellent diastereo- and enantioselectivity. nih.gov
The choice of chiral catalyst and the presence of the Lewis acid are critical for the reaction's success. Using an (S,R)-aminoindanol-derived triazolium precatalyst in conjunction with Ti(OiPr)₄ can furnish the desired cyclopentanol product with a high diastereomeric ratio (18:1) and enantiomeric excess (96% ee). nih.gov Lewis acids can also provide divergent stereocontrol in intramolecular aldol reactions; Lewis acid catalysis can favor anti products, while Brønsted acid catalysis can yield the corresponding syn diastereomer. nih.gov
| Catalytic System | Reaction Type | Role of Lewis Acid | Observed Selectivity |
| NHC / Ti(OiPr)₄ nih.gov | Homoenolate addition to ketoester | Activates the electrophile, promotes conjugate addition | High d.r. (up to 18:1) and ee (up to 96%) |
| Sc(OTf)₃ or BF₃·OEt₂ organic-chemistry.org | Trapping of alkynyl aldehydes | Generates β,γ-alkynyl aldehydes in situ | Good yield and selectivity for subsequent cyclization |
| Various Lewis Acids nih.gov | Intramolecular Aldol Cyclization | Controls diastereoselectivity | High selectivity for 1,2-anti products |
This table illustrates the application of Lewis acids in controlling stereochemistry during the synthesis of cyclopentanol derivatives.
Asymmetric Synthesis Approaches for Substituted Cyclopentanols
Chiral Auxiliary-Mediated Reactions
The synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry, and chiral auxiliaries offer a powerful strategy to achieve this. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a reactant to direct the stereochemical course of a subsequent reaction. wikipedia.org After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse. wikipedia.orgchemeurope.com This approach is particularly valuable in the synthesis of chiral alcohols like this compound.
In a hypothetical synthesis employing this method, the precursor, 2,5-diethylcyclopentanone, would first be converted into an enolate or a related derivative. This intermediate would then be reacted with a chiral auxiliary. A common class of auxiliaries used for such transformations are oxazolidinones, often referred to as Evans auxiliaries. chemeurope.comsigmaaldrich.com The bulky substituent on the auxiliary creates a sterically hindered environment, forcing an incoming electrophile (in a subsequent alkylation step) or a reducing agent to approach from the least hindered face. This diastereoselective approach establishes the desired stereochemistry.
For instance, the enolate of a cyclopentanone (B42830) derivative can be reacted with an acyl chloride attached to a chiral auxiliary. The subsequent diastereoselective reduction of the ketone carbonyl would be directed by the chiral environment established by the auxiliary. Finally, the auxiliary is cleaved, typically through hydrolysis, to yield the enantiomerically enriched this compound. The efficiency of this process is defined by the diastereomeric excess (d.e.) achieved in the key stereodifferentiating step.
Enzymatic Resolution and Catalysis in Cyclopentanol Derivatives
Biocatalysis provides an environmentally friendly and highly selective alternative to traditional chemical methods for obtaining chiral compounds. nih.govnih.gov Enzymes, particularly lipases, are widely used for the kinetic resolution of racemic alcohols and for the asymmetric reduction of ketones. acs.org
Enzymatic Kinetic Resolution: This technique is applied to a racemic mixture (an equal mix of both enantiomers) of this compound. A lipase (B570770) enzyme is used to selectively acylate one of the enantiomers, converting it into an ester. Lipases such as Pseudomonas fluorescens lipase have proven effective for the enantioselective hydrolysis or acylation of various cyclopentane derivatives. jst.go.jpgoogle.com Because the enzyme interacts differently with each enantiomer, one is acylated much faster than the other. This results in a mixture of one enantiomer as an ester and the other as the unreacted alcohol. These two compounds can then be separated by standard chromatographic techniques. The success of this method relies on the high enantioselectivity of the enzyme, allowing for the isolation of enantiomerically pure products. acs.org
Enzymatic Reduction: An alternative enzymatic approach is the asymmetric reduction of the precursor ketone, 2,5-diethylcyclopentanone. Ketoreductases or whole-cell biocatalysts containing these enzymes can reduce the carbonyl group to a hydroxyl group with high stereoselectivity. nih.gov This method can directly produce a single enantiomer of this compound, avoiding the need for a resolution step and maximizing the theoretical yield to 100%.
| Enzyme Type | Application | Precursor | Product | Advantage |
| Lipase | Kinetic Resolution | Racemic this compound | Enantiopure Alcohol + Ester | High enantioselectivity, mild conditions acs.org |
| Ketoreductase | Asymmetric Reduction | 2,5-Diethylcyclopentanone | Enantiopure this compound | Direct formation of one enantiomer nih.gov |
Control of Contiguous Stereogenic Centers in Cyclopentanol Formation
The structure of this compound features three stereogenic centers (at carbons 1, 2, and 5). The relative and absolute configuration of these centers determines the specific stereoisomer. Synthesizing a single, desired isomer from the multiple possibilities requires sophisticated methods that can control the formation of these contiguous stereocenters.
Domino or cascade reactions are powerful strategies for this purpose, wherein a single synthetic operation forms multiple chemical bonds and stereocenters in a controlled manner. nih.gov For example, a rhodium-catalyzed domino sequence involving vinyldiazoacetates and chiral allyl alcohols has been shown to generate cyclopentanes with four new contiguous stereogenic centers with very high levels of stereoselectivity. nih.gov Such a strategy, if adapted, could assemble the diethyl-substituted cyclopentane core with the required stereochemistry in a highly efficient manner.
Another key aspect is the diastereoselectivity of the final reduction step if the synthesis proceeds through the 2,5-diethylcyclopentanone intermediate. The two existing stereocenters at positions 2 and 5 will direct the approach of the reducing agent to the carbonyl group. This substrate-controlled reduction can favor the formation of one diastereomer over others. The choice of reducing agent, solvent, and temperature can significantly influence the diastereomeric ratio of the resulting alcohol isomers. vub.ac.be For example, bulky reducing agents may exhibit higher facial selectivity due to steric hindrance imposed by the pre-existing ethyl groups.
Precursor Molecules and Intermediate Chemistry for this compound Synthesis
Synthesis of Key Ketone Intermediates (e.g., 2,5-Diethylcyclopentanone)
The most direct precursor to this compound is the corresponding ketone, 2,5-diethylcyclopentanone. A common and effective method for the synthesis of 2,5-disubstituted cyclopentanones is the intramolecular cyclization of a 1,6-dicarbonyl compound, a reaction known as the Dieckmann condensation.
For 2,5-diethylcyclopentanone, the starting material would be a dialkyl ester of 3,6-diethyladipic acid. Treatment of this diester with a strong base (e.g., sodium ethoxide) would induce an intramolecular cyclization to form a β-keto ester. Subsequent hydrolysis and decarboxylation of this intermediate would yield the target 2,5-diethylcyclopentanone. A similar process has been patented for the vapor-phase preparation of the analogous compound, 2,5-dimethylcyclopentanone, from dialkyl 2,5-dimethyladipate using a metallic oxide catalyst at high temperatures. google.com
Reduction Strategies for Cyclopentanones to Cyclopentanols
The conversion of 2,5-diethylcyclopentanone to this compound is a reduction reaction. The stereochemical outcome of this step is critical, as it creates the final stereocenter at the C1 position and determines its relationship to the C2 and C5 centers (cis or trans).
A variety of reducing agents can be employed for this transformation, each offering different levels of stereoselectivity.
Hydride Reagents: Standard hydride reagents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for this reduction. The diastereoselectivity is often governed by steric approach control, where the hydride attacks the carbonyl from the less sterically hindered face. The orientation of the two ethyl groups in the most stable conformation of the cyclopentanone ring will direct the incoming nucleophile.
Bulky Reducing Agents: To enhance diastereoselectivity, sterically demanding reducing agents such as lithium tri-sec-butylborohydride (L-Selectride®) can be used. These reagents are highly sensitive to the steric environment around the carbonyl group and typically provide a higher degree of control, favoring the formation of the sterically more hindered alcohol.
Directed Reductions: If a nearby functional group is present, it can be used to direct the reducing agent to one face of the molecule through chelation with the metal cation of the hydride reagent.
The choice of solvent and temperature can also modulate the stereoselectivity of the reduction. vub.ac.be Lower temperatures generally lead to higher selectivity by favoring the transition state with the lowest activation energy.
| Reducing Agent | Characteristics | Expected Selectivity Driver |
| Sodium Borohydride (NaBH₄) | Mild, versatile | Steric approach control |
| Lithium Aluminum Hydride (LiAlH₄) | Powerful, less selective | Steric approach control |
| L-Selectride® | Very bulky, highly selective | High degree of steric control |
Derivatization from Other Cyclopentanol Isomers or Analogues
This compound can also be synthesized through the chemical modification of related cyclopentane structures. One potential pathway involves the synthesis of a corresponding unsaturated precursor, such as 2,5-diethylcyclopent-2-en-1-ol. This intermediate could be synthesized through various methods, and its subsequent hydrogenation would yield the saturated target compound, this compound.
The hydrogenation of the carbon-carbon double bond can be performed using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere. The stereochemical outcome of the hydrogenation is typically a syn-addition of hydrogen from the less hindered face of the molecule, which can be used to control the stereochemistry at the C2 and C3 positions if they were part of the double bond.
Alternatively, stereochemical inversion at the hydroxyl-bearing carbon (C1) of a different, more readily available isomer of this compound could be achieved. This is often accomplished via a Mitsunobu reaction, which proceeds with a clean inversion of configuration, or through an oxidation-reduction sequence.
Novel Synthetic Routes for this compound and Related Structures
The construction of the 2,5-dialkyl-substituted cyclopentanol core can be approached through various modern synthetic strategies. These routes often involve the formation of a key intermediate, such as a correspondingly substituted cyclopentanone, followed by its reduction. Other novel methods aim to construct the substituted cyclopentanol ring in a single, highly controlled step.
Intramolecular Cyclization of Substituted Adipic Esters
A promising and novel approach for the synthesis of this compound involves the intramolecular cyclization of a diethyl 2,5-diethyladipate precursor. This strategy is analogous to a known industrial process for the preparation of 2,5-dimethylcyclopentanone from dimethyl 2,5-dimethyladipate. google.com This method can be adapted for the diethyl analogue, representing a novel application of this type of cyclization.
The proposed synthetic sequence would commence with the synthesis of diethyl 2,5-diethyladipate. A plausible route to this precursor is the alkylation of a malonic ester with an appropriate ethyl halide, followed by oxidative coupling. Subsequent reduction of the resulting ester would yield the desired substituted adipate (B1204190).
The key step in this proposed synthesis is the intramolecular cyclization of diethyl 2,5-diethyladipate. This can be achieved via a Dieckmann condensation under basic conditions or, more innovatively, through a vapor-phase cyclization at elevated temperatures over a metal oxide catalyst. google.com The latter method, detailed in a patent for the dimethyl analogue, offers a continuous process with the potential for high yields and catalyst recyclability. google.com
The resulting 2,5-diethylcyclopentanone can then be readily converted to this compound through standard reduction methods, such as using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). This two-step process, starting from a readily accessible adipic ester derivative, presents a robust and scalable novel route to the target compound.
Table 1: Proposed Novel Synthesis via Intramolecular Cyclization
| Step | Reaction | Key Reagents and Conditions | Product |
| 1 | Synthesis of Diethyl 2,5-diethyladipate | Malonic ester synthesis and coupling | Diethyl 2,5-diethyladipate |
| 2 | Intramolecular Cyclization | NaOEt (Dieckmann) or Metal Oxide Catalyst, High Temp. (Vapor Phase) | 2,5-Diethylcyclopentanone |
| 3 | Reduction | NaBH₄ or LiAlH₄ | This compound |
Reductive Coupling and Cycloaddition Strategies
Several modern synthetic methodologies for the formation of substituted cyclopentanols could be adapted for the synthesis of this compound. These methods often offer high levels of stereocontrol.
One such approach is the diastereoselective reductive [3+2] cycloaddition of allenes and enones, catalyzed by cobalt complexes. This method has been shown to produce substituted cyclopentanols in very good yields. organic-chemistry.org For the synthesis of this compound, this would involve the reaction of an appropriately substituted allene (B1206475) and an enone.
Another innovative strategy is the use of reductive coupling reactions. For instance, the intramolecular pinacol (B44631) coupling of dicarbonyl compounds, catalyzed by samarium diiodide (SmI₂), can yield cyclic diols with high diastereoselectivity. organic-chemistry.org A suitably designed diketone could be cyclized to a precursor that can be converted to this compound. More recent advancements have focused on developing reusable catalysts for reductive coupling reactions of aldehydes and organohalides, which could be adapted for intramolecular cyclizations. nih.gov
Radical Cyclization Approaches
Radical cyclization reactions provide a powerful tool for the construction of five-membered rings and have been employed in the synthesis of complex natural products containing cyclopentane motifs. nih.govwikipedia.org The synthesis of this compound could be envisioned through the radical cyclization of an appropriately unsaturated precursor. researchgate.net
This approach would typically involve three key steps:
Selective radical generation: A radical is generated at a specific position in an acyclic precursor.
Radical cyclization: The radical attacks a double or triple bond within the same molecule to form a five-membered ring.
Radical quenching: The resulting cyclized radical is converted to the final product. wikipedia.org
The starting material for such a synthesis would be a haloalkene or a similar precursor that can generate a radical under specific conditions (e.g., using a radical initiator like AIBN and a reducing agent like tributyltin hydride). The stereochemical outcome of the cyclization can often be controlled by the conformation of the transition state.
Table 2: Comparison of Novel Synthetic Strategies
| Synthetic Strategy | Key Features | Potential Advantages | Potential Challenges |
| Intramolecular Cyclization of Adipic Esters | Two-step process from a substituted adipate. | Potentially high-yielding and scalable. | Synthesis of the starting adipate may require multiple steps. |
| Reductive Coupling/Cycloaddition | Convergent methods forming the ring and introducing functionality. | High potential for stereocontrol. | Substrate synthesis can be complex; catalyst sensitivity. |
| Radical Cyclization | Formation of the cyclopentane ring via a radical intermediate. | Mild reaction conditions and good functional group tolerance. | Control of stereoselectivity can be challenging; use of tin reagents. |
Stereochemical Analysis and Chirality of 2,5 Diethylcyclopentan 1 Ol
Isomeric Forms and Configurational Assignment of 2,5-Diethylcyclopentan-1-ol
The this compound molecule possesses three chiral centers at positions C1, C2, and C5 of the cyclopentane (B165970) ring. The number of possible stereoisomers for a molecule is determined by the formula 2ⁿ, where 'n' is the number of chiral centers. For this compound, n=3, resulting in 2³ = 8 possible stereoisomers. These eight stereoisomers exist as four pairs of enantiomers.
The relative orientation of the substituents (two ethyl groups and one hydroxyl group) on the cyclopentane ring gives rise to diastereomers, which are stereoisomers that are not mirror images of each other. These are often designated with cis and trans nomenclature to describe the spatial relationship between substituents.
The absolute configuration of each stereocenter is assigned as either (R) or (S) based on the Cahn-Ingold-Prelog (CIP) priority rules. This system ranks the four substituents attached to a chiral center based on atomic number. While specific experimental assignment for each isomer of this compound is not available in the literature, the theoretical possibilities are outlined below.
Table 1: Theoretical Stereoisomers of this compound
| Enantiomeric Pair | Isomer 1 Configuration | Isomer 2 Configuration |
|---|---|---|
| 1 | (1R, 2R, 5R) | (1S, 2S, 5S) |
| 2 | (1R, 2R, 5S) | (1S, 2S, 5R) |
| 3 | (1R, 2S, 5R) | (1S, 2R, 5S) |
Chiral Resolution Techniques for Enantiopure this compound
The separation of a racemic mixture into its pure enantiomers is a critical process known as chiral resolution. For a compound like this compound, several techniques can be employed.
This classical resolution method is widely used for chiral acids and bases. nih.gov Since this compound is an alcohol, it must first be derivatized to an acidic species. This is typically achieved by reacting the alcohol with a cyclic anhydride, such as phthalic or maleic anhydride, to form a monoester with a free carboxylic acid group.
This acidic derivative can then be reacted with an enantiomerically pure chiral base (a resolving agent) to form a pair of diastereomeric salts. libretexts.org These salts have different physical properties, including solubility, which allows for their separation by fractional crystallization. researchgate.net Once a diastereomeric salt is isolated, the chiral auxiliary is removed to yield the enantiomerically pure acidic derivative, which can then be hydrolyzed back to the pure alcohol enantiomer.
Table 2: Common Chiral Resolving Agents for Alcohols (after derivatization)
| Resolving Agent Class | Examples |
|---|---|
| Alkaloids | Brucine, Strychnine, Quinine, Cinchonidine libretexts.orgresearchgate.net |
High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a powerful analytical and preparative technique for separating enantiomers. researchgate.netresearchgate.net The separation is based on the differential interaction of the enantiomers with the chiral environment of the CSP, leading to different retention times. researchgate.net
For the separation of alcohols like this compound, polysaccharide-based CSPs are particularly effective. researchgate.net These columns, typically derived from cellulose (B213188) or amylose, can form transient diastereomeric complexes with the enantiomers through a combination of interactions, including hydrogen bonding and dipole-dipole interactions. sigmaaldrich.com The choice of mobile phase (normal, reversed, or polar organic) is crucial for achieving optimal separation. wikipedia.org
Table 3: Common Chiral Stationary Phases (CSPs) for HPLC Separation of Alcohols
| CSP Type | Common Trade Names | Principle |
|---|---|---|
| Polysaccharide-based | Chiralcel® (OD, OJ, AD), Chiralpak® | Helical polymer structure provides chiral grooves for interaction. researchgate.net |
| Pirkle-type | (R,R)-Whelk-O® 1 | Based on π-acid and π-base interactions. wikipedia.org |
| Macrocyclic Antibiotics | Chirobiotic® V, T | Multiple chiral centers and functional groups allow for various interactions. sigmaaldrich.comwikipedia.org |
Preferential crystallization, also known as resolution by entrainment, is a technique applicable to racemic mixtures that crystallize as conglomerates—a physical mixture of separate crystals of each enantiomer. wikipedia.orgmdpi.com This occurs in about 5-10% of all racemates. mdpi.com
The process involves seeding a supersaturated solution of the racemic compound with crystals of one pure enantiomer. acs.org This induces the crystallization of that enantiomer exclusively, while the other remains in solution. wikipedia.org The success of this method depends on carefully controlling conditions like temperature and supersaturation to prevent the spontaneous nucleation of the counter-enantiomer. researchgate.net Coupled crystallizer systems can be used to improve productivity and process control by allowing for the simultaneous crystallization of both enantiomers in separate vessels. acs.org
Spectroscopic Methods for Stereochemical Elucidation of this compound
Spectroscopic techniques are essential for determining the relative and absolute stereochemistry of chiral molecules.
Single-Crystal X-ray Diffraction (SC-XRD) is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. uhu-ciqso.esrigaku.com The technique requires a high-quality single crystal of the compound. For chiral resolution, this would involve crystallizing one of the pure enantiomers of this compound, or more commonly, a diastereomeric salt or derivative formed during the resolution process. researchgate.net
The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a detailed electron density map of the molecule. researchgate.net This map reveals the precise spatial arrangement of every atom, allowing for the unambiguous assignment of the (R) or (S) configuration at each chiral center. rigaku.com The technique provides detailed information on bond lengths, bond angles, and conformation, offering conclusive proof of the compound's absolute structure. uhu-ciqso.es
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereoisomer Differentiation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the structure of organic molecules, including the relative stereochemistry of chiral compounds. In the context of this compound, both ¹H and ¹³C NMR would be instrumental.
The chemical shifts (δ) and coupling constants (J) of the protons and carbons in the cyclopentane ring are highly sensitive to their spatial environment. For instance, the coupling constants between adjacent protons (vicinal coupling) on the cyclopentane ring can provide valuable information about the dihedral angles between them, which in turn helps to establish the relative cis or trans configuration of the substituents.
Nuclear Overhauser Effect (NOE) experiments, a type of 2D NMR, would be particularly definitive in assigning the relative stereochemistry. An NOE is observed between protons that are close in space, regardless of whether they are bonded to adjacent carbons. Therefore, observing an NOE between a proton of the C2-ethyl group and the C5-ethyl group would provide strong evidence for a cis relationship between these two substituents.
Table 1: Illustrative ¹H NMR Chemical Shift Ranges for Protons in 2,5-Disubstituted Cyclopentanols
| Proton | Expected Chemical Shift Range (ppm) | Factors Influencing Shift |
| H-C1 (CH-OH) | 3.5 - 4.5 | Stereochemistry relative to C2 and C5 substituents; solvent effects. |
| Ring Protons (CH₂) | 1.4 - 2.2 | Diastereotopic nature; proximity to electron-withdrawing groups. |
| Ethyl Protons (CH₂) | 1.2 - 1.8 | Proximity and orientation relative to the ring and other substituents. |
| Ethyl Protons (CH₃) | 0.8 - 1.2 | Shielding or deshielding effects from the rest of the molecule. |
This table is illustrative and based on general principles and data for similar compounds, as specific data for this compound is not available.
Circular Dichroism (CD) Spectroscopy in Chiral Cyclopentanols
Circular Dichroism (CD) spectroscopy is an essential chiroptical technique used to investigate the stereochemistry of chiral molecules. It measures the differential absorption of left and right circularly polarized light. wikipedia.org For a molecule to be CD-active, it must be chiral and possess a chromophore that absorbs light in the spectral region of interest. In this compound, the hydroxyl group itself is not a strong chromophore in the accessible UV-Vis range. However, it can be derivatized to introduce a suitable chromophore, such as a benzoate (B1203000) or dithiocarbamate (B8719985) group. The resulting derivative will exhibit a CD spectrum that is characteristic of the absolute configuration of the chiral centers near the chromophore.
The sign and magnitude of the Cotton effect in the CD spectrum are determined by the spatial arrangement of the atoms around the chromophore. By applying empirical rules, such as the Octant Rule for ketones (if the alcohol is oxidized to a cyclopentanone), or by comparing the experimental CD spectrum with that predicted by quantum chemical calculations, the absolute configuration of a specific enantiomer can be determined.
While no specific CD studies on this compound were found, research on other chiral cyclopentanol (B49286) derivatives demonstrates the utility of this technique. The observed Cotton effects are directly related to the conformation of the five-membered ring and the stereochemical relationship of its substituents.
Table 2: General Principles of CD Spectroscopy for Chiral Cyclopentanol Derivatives
| Spectroscopic Feature | Significance in Stereochemical Analysis |
| Sign of Cotton Effect (+ or -) | Relates to the absolute configuration of the stereocenters influencing the chromophore. |
| Wavelength of λmax | Corresponds to the electronic transition of the introduced chromophore. |
| Molar Ellipticity [θ] | The magnitude of the CD signal, which is dependent on the molecular geometry and the nature of the chromophore. |
This table outlines the general principles of applying CD spectroscopy to chiral cyclopentanols. Specific values would be dependent on the exact derivative of this compound being analyzed.
Conformational Analysis of 2,5 Diethylcyclopentan 1 Ol
Theoretical and Experimental Approaches to Cyclopentane (B165970) Ring Conformations
The cyclopentane ring is not planar; such a conformation would entail significant torsional strain from eclipsed C-C bonds. masterorganicchemistry.com To alleviate this strain, the ring puckers into non-planar conformations. masterorganicchemistry.comlibretexts.org The two most representative conformations are the "envelope" (with C_s symmetry), where one atom is out of the plane of the other four, and the "half-chair" or "twist" (with C_2 symmetry), where two adjacent atoms are displaced in opposite directions from the plane of the other three. masterorganicchemistry.comrsc.org These forms can interconvert through a low-energy process known as pseudorotation, where the pucker appears to rotate around the ring. rsc.orgmdpi.com
Experimental and theoretical methods are crucial for elucidating the conformational preferences of cyclopentane and its derivatives.
Experimental Techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for conformational analysis. msu.edu Parameters such as proton-proton coupling constants (³J_HH) are dependent on the dihedral angles between atoms, which are in turn defined by the ring's pucker. mdpi.com For dynamic systems, time-averaged NMR data can be used to determine the populations of different conformers. mdpi.com Two-dimensional NMR techniques, like Nuclear Overhauser Effect Spectroscopy (NOESY), can provide information about through-space distances between protons, helping to establish the relative orientation of substituents and thus the predominant conformation. mdpi.comresearchgate.net
Vibrational Spectroscopy (IR and Raman): Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. su.se Specific vibrational frequencies, particularly in the "fingerprint" region below 1500 cm⁻¹, are sensitive to the molecule's conformation. su.se For instance, the O-H stretching frequency in an alcohol can indicate the presence and strength of intramolecular hydrogen bonding, which is a key conformational determinant. olemiss.edu Theoretical calculations are often used to assign the observed spectral bands to specific vibrational modes of different conformers. aip.org
Electron Scattering and X-ray Crystallography: Electron scattering has been used to confirm the puckered nature of cyclopentane in the gas phase. rsc.org In the solid state, X-ray crystallography can provide precise atomic coordinates, but this represents a single, static conformation in a crystal lattice and may not reflect the dynamics in solution or gas phases. acs.org
Theoretical Approaches:
Ab Initio and Density Functional Theory (DFT) Calculations: Computational methods like Møller-Plesset perturbation theory (MP2) and DFT are widely used to explore the potential energy surface (PES) of flexible molecules. rsc.orgconicet.gov.ar These methods can calculate the geometric parameters and relative energies of different conformers (minima on the PES) and the energy barriers for their interconversion (transition states). rsc.orgconicet.gov.ar This allows for a detailed mapping of the conformational landscape. rsc.org
A comparison of these approaches is summarized in the table below.
| Method | Type | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Experimental | Time-averaged conformation in solution, dihedral angles, internuclear distances. mdpi.commdpi.com | Provides data on dynamic equilibria in solution. | Measured parameters are often an average over multiple conformers. |
| Vibrational Spectroscopy | Experimental | Presence of functional groups, information on hydrogen bonding and molecular symmetry. su.seolemiss.edu | Sensitive to subtle structural changes and intramolecular interactions. | Complex spectra can be difficult to interpret without computational aid. aip.org |
| X-ray Crystallography | Experimental | Precise atomic positions in the solid state. acs.org | Provides definitive structural data for a single conformer. | Conformation may be influenced by crystal packing forces; not representative of solution/gas phase. |
| Computational Chemistry | Theoretical | Geometries, relative energies, and interconversion barriers of all possible conformers. rsc.orgconicet.gov.ar | Allows exhaustive exploration of the conformational landscape; predicts properties of unstable conformers. rsc.org | Accuracy is dependent on the level of theory and basis set used; requires experimental validation. |
Influence of Diethyl Substituents on Ring Puckering and Stability
The presence of substituents on the cyclopentane ring breaks the degeneracy of the various envelope and twist conformations, creating distinct energy minima. worldscientific.com For 2,5-diethylcyclopentan-1-ol, the two ethyl groups and the hydroxyl group dictate the preferred ring pucker.
The primary factor governing stability is the minimization of steric strain. Substituents generally prefer to occupy pseudo-equatorial positions, where they are further from other groups, rather than more sterically hindered pseudo-axial positions. rsc.org This preference is particularly strong for bulky alkyl groups. rsc.orgconicet.gov.ar
In 1,3-disubstituted cyclopentanes (the relationship between the C1-hydroxyl and one C2/C5-ethyl group is 1,2, while the relationship between the two ethyl groups is 1,4), the relative stereochemistry (cis or trans) has a profound impact on conformational equilibrium. univ-rennes1.fr
Trans-like arrangements: A trans relationship between substituents often allows for a conformation where both groups can occupy pseudo-equatorial positions, leading to greater stability. univ-rennes1.frresearchgate.net
The stereochemistry of this compound can lead to several diastereomers (e.g., (1R,2R,5S), (1R,2S,5R), etc.), each with a unique conformational landscape. For a given diastereomer, the ring will adopt a pucker that maximizes the number of substituents in pseudo-equatorial positions. For example, in a trans,trans arrangement where both ethyl groups are trans to the hydroxyl group, a conformation with all three substituents in pseudo-equatorial positions would be highly favored. Conversely, a cis,cis isomer would necessarily have at least one group in a sterically demanding pseudo-axial position, making it less stable.
The conformational flexibility is also affected; the energy barrier to pseudorotation increases with substitution, as certain puckered forms become significantly less stable due to unfavorable steric interactions. worldscientific.com Studies on analogous 1,3-disubstituted systems show that the cis isomer often exhibits more conformational flexibility because different puckered forms can have similar energies, whereas the trans isomer may be locked into a more rigid, low-energy conformation. univ-rennes1.fr
Intramolecular Interactions and Their Impact on Conformational Preferences
Beyond steric hindrance, intramolecular interactions, particularly hydrogen bonding, play a critical role in defining the conformational preferences of this compound. The hydroxyl group can act as a hydrogen bond donor.
Computational studies on substituted cyclopentanols have shown that an intramolecular hydrogen bond can form between the hydroxyl proton and a neighboring electronegative atom (like oxygen or nitrogen) or even a region of electron density. olemiss.edudntb.gov.ua In this compound, a potential, albeit weak, intramolecular hydrogen bond could exist between the hydroxyl group and the electron cloud of the cyclopentane ring or one of the ethyl groups.
The formation of such a bond has several consequences:
Conformational Restriction: An intramolecular hydrogen bond locks the hydroxyl group into a specific orientation, which in turn can influence the puckering of the entire cyclopentane ring. olemiss.edu
Spectroscopic Signatures: The presence of an intramolecular hydrogen bond can be detected experimentally. In IR spectroscopy, it leads to a broadening and a significant red-shift (decrease in frequency) of the O-H stretching band, typically on the order of -41 cm⁻¹ or more. olemiss.edu In ¹H NMR spectroscopy, a hydrogen-bonded proton is typically deshielded and appears at a lower field (higher ppm value). msu.edu
The competition between forming an intramolecular hydrogen bond and placing the bulky ethyl groups in pseudo-equatorial positions will ultimately determine the most stable conformation of each diastereomer of this compound.
Computational Chemistry for Predicting Conformational Landscapes of this compound
Computational chemistry provides a powerful framework for systematically exploring the complex conformational landscape of molecules like this compound. rsc.orgconicet.gov.ar By using methods such as DFT and MP2, researchers can model the potential energy surface (PES) of the molecule. rsc.org
The process typically involves these steps:
Exhaustive Conformational Search: The PES is scanned by systematically rotating the key dihedral angles of the ring and the substituent groups to identify all possible low-energy structures. researchgate.net
Geometry Optimization: Each potential minimum identified in the search is then fully optimized to find the precise geometry of the stable conformer. Transition state structures that connect these minima are also located and optimized. rsc.orgconicet.gov.ar
Energy Calculation: Single-point energy calculations, often using a higher level of theory or a larger basis set, are performed on the optimized geometries to obtain accurate relative energies (ΔE) and Gibbs free energies (ΔG) for each conformer and transition state. rsc.org
This process yields a detailed "conformational map" or "pseudorotational wheel" that shows the stable conformers and the energy barriers between them. rsc.orgconicet.gov.ar For substituted cyclopentanes, this landscape is not a circle of equal energy as in the parent cyclopentane, but a terrain with distinct valleys (stable conformers) and mountains (energy barriers). rsc.org
Computational studies on monosubstituted and disubstituted cyclopentanes have revealed clear trends. Electronegative substituents (like -OH) show a tendency to occupy pseudo-axial positions, while larger alkyl groups strongly prefer pseudo-equatorial locations to minimize steric clash. rsc.orgconicet.gov.ar The final predicted landscape for this compound would be a balance of these competing effects, along with any stabilization from intramolecular hydrogen bonding.
The table below presents hypothetical relative energies for conformers of a disubstituted cyclopentane, illustrating the typical energetic penalties associated with axial substituents, as would be predicted by computational methods.
| Conformer Description | Substituent Positions | Predicted Relative Energy (kcal/mol) |
| A | Diequatorial | 0.0 (Global Minimum) |
| B | Equatorial-Axial | 1.5 - 2.5 |
| C | Diaxial | > 4.0 |
Note: These are illustrative values based on general principles for disubstituted cycloalkanes.
By combining these computational predictions with experimental data from NMR and IR spectroscopy, a comprehensive and validated model of the conformational behavior of this compound can be constructed.
Reaction Mechanisms and Reactivity of 2,5 Diethylcyclopentan 1 Ol
Hydroxyl Group Reactivity in Cyclopentanols
The hydroxyl group is the primary site of reactivity in cyclopentanols, including 2,5-diethylcyclopentan-1-ol. Its reactivity is comparable to that of other secondary alcohols and involves reactions such as substitution, oxidation, reduction, and dehydration. vaia.commsu.edu
Substitution Reactions (e.g., Conversion to Halides)
The hydroxyl group of a cyclopentanol (B49286) can be substituted to form various other functional groups. A common transformation is the conversion to alkyl halides. This typically requires protonation of the hydroxyl group by a strong acid to form a good leaving group (water). slideshare.net The resulting carbocation can then be attacked by a halide ion.
For secondary alcohols like this compound, the substitution can proceed through either an SN1 or SN2 mechanism, depending on the reaction conditions and the structure of the alcohol. slideshare.net In the case of S_N1 reactions, the formation of a planar carbocation intermediate can lead to a mixture of stereoisomers if the original alcohol is chiral. The stability of the cyclopentyl carbocation is a key factor in these reactions. stackexchange.com
Table 1: Representative Substitution Reactions of Cyclopentanols
| Reactant | Reagent(s) | Product | Reaction Type |
| Cyclopentanol | HBr | Bromocyclopentane | S_N1/S_N2 |
| Cyclopentanol | SOCl₂, pyridine | Chlorocyclopentane | S_N2 |
| Cyclopentanol | PBr₃ | Bromocyclopentane | S_N2 |
This table presents generalized reactions for cyclopentanol as a representative cyclopentanol.
Oxidation and Reduction Pathways
Secondary alcohols like this compound can be oxidized to ketones. vaia.com Common oxidizing agents for this transformation include chromic acid (H₂CrO₄), pyridinium (B92312) chlorochromate (PCC), and other chromium(VI) reagents. vaia.comslideshare.net The reaction involves the removal of the hydroxyl hydrogen and the hydrogen attached to the carbon bearing the hydroxyl group.
Reaction Example: Oxidation of this compound
This compound can be oxidized to 2,5-diethylcyclopentanone.
Conversely, the reduction of the corresponding ketone, 2,5-diethylcyclopentanone, would yield this compound. This is typically achieved using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Dehydration Reactions
The acid-catalyzed dehydration of cyclopentanols is a common method for the synthesis of cyclopentenes. vaia.compearson.com This elimination reaction typically follows an E1 mechanism for secondary and tertiary alcohols. pearson.compearson.com The process involves protonation of the hydroxyl group, loss of water to form a carbocation, and subsequent deprotonation of an adjacent carbon to form a double bond. pearson.compearson.com
In the case of this compound, dehydration can potentially lead to a mixture of isomeric diethylcyclopentenes, with the major product being the most stable alkene (Zaitsev's rule). pearson.com
Potential Dehydration Products of this compound:
1,3-Diethylcyclopentene
1,5-Diethylcyclopentene
3,5-Diethylcyclopentene
Reactivity of the Cyclopentane (B165970) Ring in this compound
The cyclopentane ring itself is relatively unreactive under many conditions, behaving much like an acyclic alkane. Its reactivity is largely influenced by the strain within the ring. Cyclopentane adopts a non-planar, puckered "envelope" conformation to relieve torsional strain. libretexts.orglumenlearning.com This conformation is flexible, with the "flap" of the envelope rapidly moving around the ring. libretexts.org
The presence of substituents, such as the two ethyl groups in this compound, will influence the preferred conformation to minimize steric interactions. However, the inherent reactivity of the C-C and C-H bonds of the cyclopentane ring is low, and reactions typically require harsh conditions or specific reagents to initiate, such as free-radical halogenation. The primary influence of the ring on reactivity is through its effect on the stability of intermediates and transition states in reactions involving the hydroxyl group. For instance, the bond angles in the transition state of an S_N2 reaction at the hydroxyl-bearing carbon are influenced by the constraints of the five-membered ring. stackexchange.com
Stereoelectronic Effects on Reaction Pathways
Stereoelectronic effects, which refer to the influence of the spatial arrangement of orbitals on reactivity, play a significant role in the reactions of cyclopentanols. wikipedia.org These effects can dictate the stereochemical outcome of a reaction.
In reactions involving carbocation intermediates, such as S_N1 or E1 reactions, the stereochemistry of the starting material may not be fully retained in the product. However, in concerted reactions like the S_N2 reaction, the stereochemistry is inverted. The approach of the nucleophile is dictated by the position of the leaving group, requiring a backside attack. The conformation of the cyclopentane ring and the steric hindrance posed by the ethyl groups in this compound will influence the accessibility of the electrophilic carbon to the incoming nucleophile.
In some complex reactions, such as the Claisen-Sakurai reaction for synthesizing functionalized cyclopentenols, stereoelectronic effects in the cyclization step can control the stereochemical outcome. organic-chemistry.org These effects arise from the optimal overlap of participating orbitals in the transition state. wikipedia.orgorganic-chemistry.org
Mechanistic Studies of Rearrangement Reactions Involving Cyclopentanols
Cyclopentanol systems can undergo various rearrangement reactions, often driven by the formation of a more stable carbocation intermediate. These rearrangements are a key feature of many organic reactions. solubilityofthings.com
One of the most common types of rearrangement is the Wagner-Meerwein rearrangement, which involves a 1,2-shift of an alkyl, aryl, or hydride group. rsc.org For instance, if a carbocation is formed adjacent to a quaternary carbon, an alkyl shift can occur to form a more stable tertiary carbocation. While this compound itself does not have a structure immediately prone to simple Wagner-Meerwein shifts upon dehydration, related cyclopentanol structures can undergo such rearrangements.
Another important rearrangement is the pinacol (B44631) rearrangement, which occurs in 1,2-diols. While not directly applicable to this compound, the principles of carbocation stability and migratory aptitude are central to understanding potential rearrangements in related cyclopentane systems. A variation, the semi-pinacol rearrangement, can occur in systems with a hydroxyl group adjacent to a leaving group. rsc.org
Ring expansion and contraction reactions are also possible under certain conditions. For example, a cyclobutylcarbinyl cation can rearrange to a cyclopentyl cation. youtube.com While less common for cyclopentanols, the possibility of such rearrangements should be considered, especially under conditions that favor carbocation formation.
Advanced Spectroscopic Characterization and Computational Studies
High-Resolution NMR Spectroscopy for Structural Elucidation of 2,5-Diethylcyclopentan-1-ol
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. For this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed to unambiguously assign all proton (¹H) and carbon (¹³C) signals and to elucidate the through-bond and through-space correlations.
1D NMR (¹H and ¹³C): The ¹H NMR spectrum would provide initial information on the number of distinct proton environments, their chemical shifts, integration (proton count), and multiplicity (splitting patterns due to coupling with neighboring protons). The ¹³C NMR spectrum, often proton-decoupled, would reveal the number of unique carbon environments.
2D NMR:
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. For this compound, COSY would be instrumental in tracing the connectivity within the cyclopentyl ring and along the ethyl side chains. For instance, the methine proton at C1 (CH-OH) would show a correlation to the adjacent protons on C2 and C5.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon-hydrogen pairs. It allows for the unambiguous assignment of the ¹³C signals based on the already assigned ¹H signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (typically 2-3 bond) correlations between protons and carbons. HMBC is crucial for piecing together the molecular skeleton, for example, by correlating the methyl protons of the ethyl groups to the methylene (B1212753) and methine carbons.
The following table illustrates the expected ¹H and ¹³C NMR chemical shifts and key 2D NMR correlations for a plausible isomer of this compound.
| Position | ¹H Chemical Shift (ppm, Multiplicity) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |
|---|---|---|---|
| 1 (-CHOH) | ~3.8-4.2 (m) | ~75-80 | C2, C5, C(ethyl) |
| 2 (-CH-) | ~1.6-1.9 (m) | ~45-50 | C1, C3, C4, C(ethyl) |
| 3 (-CH₂) | ~1.4-1.7 (m) | ~25-30 | C2, C4, C5 |
| 4 (-CH₂) | ~1.4-1.7 (m) | ~25-30 | C3, C5, C2 |
| 5 (-CH-) | ~1.6-1.9 (m) | ~45-50 | C1, C4, C3, C(ethyl) |
| Ethyl -CH₂ | ~1.2-1.5 (m) | ~28-33 | C(methine), C(methyl) |
| Ethyl -CH₃ | ~0.8-1.0 (t) | ~10-15 | C(methylene) |
The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is paramount for determining the stereochemistry (e.g., cis vs. trans isomers) of this compound. NOESY identifies protons that are close in space, irrespective of their through-bond connectivity.
For instance, in a cis-isomer where the two ethyl groups are on the same face of the cyclopentane (B165970) ring, a NOESY correlation would be expected between the protons of these two groups. Conversely, in a trans-isomer, such a correlation would be absent or very weak. Similarly, the spatial relationship between the hydroxyl proton (or the C1 proton) and the protons on the ethyl groups at C2 and C5 can be established, providing a complete three-dimensional picture of the molecule's preferred conformation in solution.
Mass Spectrometry Techniques in Characterizing this compound
Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns. For this compound (C₉H₁₈O), the high-resolution mass spectrum (HRMS) would show a molecular ion peak ([M]⁺) or a protonated molecule ([M+H]⁺) corresponding to a precise mass that confirms the molecular formula.
Electron Ionization (EI) mass spectrometry would likely induce characteristic fragmentation patterns. Plausible fragmentation pathways would include:
Loss of a water molecule ([M-H₂O]⁺): A common fragmentation for alcohols.
Loss of an ethyl radical ([M-C₂H₅]⁺): Cleavage of one of the side chains.
Alpha-cleavage: Fragmentation of the C1-C2 or C1-C5 bond.
| Ion | Formula | Predicted m/z | Description |
|---|---|---|---|
| [M]⁺ | C₉H₁₈O⁺ | 142.1358 | Molecular Ion |
| [M-H₂O]⁺ | C₉H₁₆⁺ | 124.1252 | Loss of water |
| [M-C₂H₅]⁺ | C₇H₁₃O⁺ | 113.0966 | Loss of an ethyl group |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing information about the functional groups present.
In the IR spectrum of this compound, the most prominent absorption would be a broad band in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration of the alcohol group. Other key absorptions would include:
C-H stretching: Strong bands in the 2850-3000 cm⁻¹ region.
C-O stretching: A distinct band in the 1050-1150 cm⁻¹ region.
Raman spectroscopy would provide complementary information, particularly for the non-polar C-C bonds of the cyclopentane ring and ethyl chains.
X-ray Crystallography for Solid-State Structure Determination
Should this compound be a crystalline solid, single-crystal X-ray crystallography would provide the most definitive and unambiguous structural information. This technique can determine the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and the absolute stereochemistry. This would unequivocally confirm the relative orientations of the hydroxyl and the two ethyl groups, providing a solid-state benchmark for comparison with solution-phase conformational studies (e.g., from NOESY). However, this technique is contingent upon the ability to grow a single crystal of suitable quality.
Computational Chemistry in Support of Spectroscopic Data
Computational chemistry, particularly using methods like Density Functional Theory (DFT), serves as a powerful tool to support and interpret experimental spectroscopic data. For this compound, computational studies could be employed to:
Predict geometries and energies: Calculate the optimized geometries and relative energies of different stereoisomers (cis vs. trans) and conformers.
Simulate NMR spectra: Predict ¹H and ¹³C chemical shifts, which can be correlated with experimental values to aid in signal assignment and confirm the proposed structure.
Calculate vibrational frequencies: Simulate the IR and Raman spectra. The calculated frequencies, when scaled appropriately, can be compared with the experimental spectra to support the assignment of vibrational modes.
By comparing the computationally predicted data with the experimental results, a higher level of confidence in the structural and stereochemical assignment of this compound can be achieved.
Based on a comprehensive search of available scientific literature, there are no specific research articles or detailed computational studies focusing on the chemical compound “this compound” that would allow for the creation of the requested article. In-depth Density Functional Theory (DFT) analyses, advanced spectroscopic characterizations, and detailed research findings as specified in the prompt are not present in the public domain for this particular molecule.
Therefore, it is not possible to generate an article that is scientifically accurate and adheres to the strict outline and content requirements provided in the instructions. Attempting to do so would require fabricating data and research findings, which falls outside the scope of providing factual and reliable information.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
